molecular formula C17H17N5O3S B11024460 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11024460
M. Wt: 371.4 g/mol
InChI Key: YSCPAIXWOSHALE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo[1,2-a]quinazoline core with a 1,5-dioxo moiety and a substituted 1,3,4-thiadiazole ring. The (2Z)-configuration of the thiadiazolylidene group and the propyl substituent at position 5 contribute to its unique stereoelectronic properties.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-2-5-12-20-21-16(26-12)18-15(25)17-9-8-13(23)22(17)11-7-4-3-6-10(11)14(24)19-17/h3-4,6-7H,2,5,8-9H2,1H3,(H,19,24)(H,18,21,25)

InChI Key

YSCPAIXWOSHALE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

The synthesis of 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through several synthetic routes. One common method involves the iodine-catalyzed reaction of 2-aminobenzamide with 2-oxopentanedioic acid in ionic liquids . This reaction proceeds under mild conditions and yields the desired product in high purity. Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, platinum salts, and SnCl2. For example, the iodine-catalyzed reaction of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids results in the formation of 1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives . The major products formed from these reactions are often derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Research indicates that compounds with similar structural frameworks often exhibit diverse pharmacological activities. The unique combination of functional groups in this compound suggests potential applications in various therapeutic areas:

  • Antimicrobial Activity : Compounds featuring thiadiazole and quinazoline structures have been associated with antibacterial and antifungal properties. For instance, derivatives with similar frameworks have shown effectiveness against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Properties : The integration of the tetrahydropyrroloquinazoline structure may enhance the anticancer activity of this compound. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further investigation .
  • Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes such as protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways related to cancer and diabetes .

Synthesis and Characterization

The synthesis of 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step synthetic pathways that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against various bacteria and fungi. Results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics .
  • Cytotoxicity Studies : Research on related quinazoline derivatives showed significant cytotoxic effects against a panel of cancer cell lines in vitro. These findings suggest that modifications to the core structure can enhance biological efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as a thrombin receptor antagonist by binding to the receptor and inhibiting its activity. This can lead to a reduction in blood clot formation and inflammation. The compound’s unique structure allows it to interact with various biological molecules, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Below is a comparative analysis:

Core Heterocycle Comparison
Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound Pyrrolo[1,2-a]quinazoline 1,5-dioxo, thiadiazolylidene, propyl ~450 (estimated) Hypothetical kinase inhibition
1,5-Diarylpyrazole Carboxamides Pyrazole Diarylcarboxamide, hydroxybenzotriazole 300–400 COX-2 inhibition
Gefitinib (reference compound) Quinazoline Anilino, morpholinoethoxy 446.9 EGFR inhibition

Key Observations :

  • Quinazoline vs.
  • Thiadiazole vs. Diarylcarboxamide : The thiadiazolylidene group introduces rigidity and electron-deficient character, contrasting with the flexible carboxamide linkers in pyrazole analogs .

Biological Activity

The compound 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide (CAS Number: 1236295-47-8) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O3SC_{17}H_{17}N_{5}O_{3}S with a molecular weight of 371.4 g/mol. The structure features a thiadiazole ring and a tetrahydropyrroloquinazoline moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₃S
Molecular Weight371.4 g/mol
CAS Number1236295-47-8

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and condensation techniques. The key steps often include:

  • Formation of Thiadiazole Ring : Utilizing appropriate reagents to create the thiadiazole structure.
  • Cyclization with Tetrahydropyrroloquinazoline : Employing condensation reactions to fuse the two moieties.

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro assays against various bacterial strains have shown that compounds similar to the one possess potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been evaluated for its potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Compounds with similar structures have demonstrated selective inhibition of COX-2, which is implicated in inflammatory processes .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer potential:

  • Mechanism of Action : It is hypothesized that these compounds may induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Case Study : A related study reported that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the thiadiazole and quinazoline structures affect biological activity:

  • Key Findings :
    • Substituents on the thiadiazole ring significantly influence antimicrobial potency.
    • The presence of electron-withdrawing groups enhances anticancer activity .

Q & A

Q. What is the general synthetic route for this compound?

Methodological Answer: A common approach involves condensation reactions using intermediates like 1,3,4-thiadiazole derivatives. For example, thiosemicarbazide intermediates can react with substituted acids under reflux with POCl₃, followed by pH adjustment (ammonia) to precipitate the product . Alternative methods include microwave-assisted synthesis in solvent mixtures (e.g., methanol/water) with catalysts like trifluoroacetic acid .

Q. How is the compound purified after synthesis?

Methodological Answer: Purification typically involves column chromatography (silica gel, chloroform/methanol gradients) and recrystallization from DMSO/water or ethanol/water mixtures. For example, compounds in were recrystallized to achieve >95% purity .

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., thiadiazole protons appear at δ 2.5–3.5 ppm) .
  • IR : Identify carbonyl (1720–1730 cm⁻¹) and thiadiazole (1350–1450 cm⁻¹) stretches .
  • LC-MS : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for microwave-assisted synthesis?

Methodological Answer:

  • Solvent ratio optimization : Test methanol/water (1:2 v/v) for polarity balance .
  • Catalyst screening : Compare trifluoroacetic acid (0.1–1 mol%) vs. p-toluenesulfonic acid .
  • Irradiation parameters : Vary microwave power (100–300 W) and time (10–30 min) to minimize side products .

Q. How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish stereoisomers or byproducts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks .
  • HPLC monitoring : Track degradation products using C18 columns (acetonitrile/water gradients) .
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations under accelerated conditions .

Q. How to design a bioactivity assay for antimicrobial potential?

Methodological Answer:

  • Strain selection : Include gram-positive (e.g., S. aureus), gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Dose-response : Test concentrations from 1–100 µM in Mueller-Hinton agar with nitrocefin as a control .
  • Synergy studies : Combine with β-lactams or fluconazole to evaluate resistance modulation .

Q. What computational methods validate molecular docking predictions?

Methodological Answer:

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases .
  • Docking software : Use AutoDock Vina with AMBER force fields for ligand-protein interactions .
  • In vitro correlation : Validate docking scores with enzyme inhibition assays (IC₅₀ measurements) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in literature?

Methodological Answer:

  • Solvent polarity index : Test solubility in DMSO, DMF, and ethanol with incremental water addition .
  • Hansen parameters : Compare solubility predictions using HSPiP software vs. experimental results .
  • Thermodynamic studies : Measure enthalpy of dissolution via calorimetry .

Q. Why do biological activity results vary between structural analogs?

Methodological Answer:

  • SAR analysis : Compare substituent effects (e.g., propyl vs. methyl groups on thiadiazole) on MIC values .
  • Membrane permeability : Use Caco-2 cell assays to correlate lipophilicity (logP) with activity .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation of inactive analogs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Microwave Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Solvent Ratio1:1 to 1:3 (MeOH:H₂O)1:2+15%
Catalyst (TFA)0.1–1 mol%0.5 mol%+20%
Irradiation Time10–30 min20 min+10%

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation ProductsHalf-Life (Days)
40°C, 75% RHHydrolysis byproduct28
UV Light (254 nm)Photoisomer14

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